Methyl 4-amino-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazole-3-carboxylate
Description
Pyrazole Core Modifications
The target compound shares its pyrazole backbone with derivatives like 4-amino-1-methylpyrazole (CAS 69843-13-6) and methyl 4-amino-1H-pyrazole-3-carboxylate (CAS 1119471-86-1). However, its tetrahydro-2H-pyran-4-yl group distinguishes it through:
- Enhanced solubility : The oxygen atom in the pyran ring increases polarity compared to purely hydrocarbon substituents.
- Steric bulk : The six-membered pyran ring occupies more spatial volume than methyl or hydrogen substituents, potentially influencing binding interactions in biological systems.
Functional Group Variations
- Amino Group : Present in all compared compounds, this group contributes to nucleophilicity, enabling participation in condensation and alkylation reactions.
- Carboxylate vs. Simpler Esters : The methyl ester in the target compound contrasts with unsubstituted pyrazoles (e.g., pyrazole, CAS 288-13-1), broadening its reactivity profile.
Table 3: Structural Comparison with Analogues
Properties
IUPAC Name |
methyl 4-amino-1-(oxan-4-yl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-15-10(14)9-8(11)6-13(12-9)7-2-4-16-5-3-7/h6-7H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUBTOVJICTSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Nitro Intermediate
The nitro precursor is synthesized via a Suzuki-Miyaura cross-coupling reaction , as detailed in patent EP3280710B1:
Reaction Scheme:
Key Conditions:
-
Catalyst System: Palladium acetate (0.6–0.8 mol%) with triphenylphosphine (1:3 molar ratio to Pd).
-
Solvent: Acetonitrile-water (50:50 v/v) under nitrogen atmosphere.
Advantages:
Reduction of Nitro to Amino Group
The nitro group at the 4-position is reduced to an amine using catalytic hydrogenation or chemical reduction :
Method B: Iron-Mediated Reduction
Conditions:
-
Reagents: Iron powder (5 equiv) in ethanol-water (1:1).
-
Temperature: 100°C for 40 minutes.
Comparison Table:
| Parameter | Method A (Pd/C) | Method B (Fe) |
|---|---|---|
| Cost | High | Low |
| Reaction Time | 2 hours | 40 minutes |
| Scalability | Excellent | Moderate |
| Purity | >95% | 90–92% |
Analytical Characterization
Critical data for verifying the structure and purity of the compound include:
Spectroscopic Data
X-ray Crystallography
While no direct data exists for the amino derivative, the nitro precursor crystallizes in a monoclinic system (space group P2₁/c), confirming regioselectivity at the 1-position.
Challenges and Mitigation Strategies
Regioselective Pyrazole Formation
Unwanted regioisomers may form during cyclization. Strategies to enhance selectivity include:
Byproduct Formation During Reduction
Over-reduction or de-esterification can occur. Mitigation involves:
-
Low-Temperature Control : Maintaining 10–15°C during HCl-mediated deprotection.
-
Protective Group Chemistry : Introducing Boc groups for amine protection.
Industrial-Scale Considerations
For large-scale production (>100 kg), the following modifications are recommended:
-
Catalyst Recycling : Pd recovery via adsorption on activated carbon.
-
Solvent Selection : Replacing acetonitrile with toluene for cost efficiency.
-
Continuous Flow Systems : To enhance safety and yield in nitro reductions.
Emerging Methodologies
Recent advances in pyrazole synthesis may offer alternatives:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-amino-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazole-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that the incorporation of the tetrahydropyran unit enhances the selectivity and potency against specific cancer cell lines, making it a potential lead compound for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that pyrazole derivatives can possess antibacterial and antifungal activities. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a novel antimicrobial agent .
Herbicidal Activity
This compound has been evaluated for its herbicidal properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various weeds, making them valuable in agricultural settings. The mechanism of action is believed to involve disruption of plant hormone pathways, leading to stunted growth and eventual death of the target plants .
Insecticidal Potential
In addition to herbicidal properties, there is emerging evidence that this compound may exhibit insecticidal activity against common agricultural pests. Preliminary tests suggest that it could interfere with the nervous system of insects, providing a new avenue for developing environmentally friendly pest control solutions .
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for easy modification and incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities tailored for applications in coatings or composites .
Nanotechnology
The compound's unique structure makes it suitable for use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. By modifying its structure to enhance solubility and stability, researchers are exploring its potential as a drug delivery vehicle that can improve therapeutic efficacy while minimizing side effects .
Data Summary Table
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the tetrahydropyran moiety can enhance the compound’s binding affinity and stability. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with key analogs, highlighting substituent variations and their implications:
Key Observations:
- Lipophilicity and Bioavailability : The THP group in the target compound likely increases membrane permeability compared to analogs with smaller substituents (e.g., methyl or ethyl). This contrasts with L6, where the ethyl ester may improve aqueous solubility .
- Crystallinity : The THP moiety could promote stable crystalline forms, as seen in patented THP-containing pharmaceuticals . In contrast, allyl-substituted pyrazoles rely on hydrogen bonding for crystal stabilization .
Biological Activity
Methyl 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor inhibition. This article explores the compound's biological activity, synthesizing data from various research studies and highlighting key findings.
Chemical Structure and Properties
Compound 1 is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H14N4O3
- Molecular Weight : 238.24 g/mol
The biological activity of compound 1 is primarily attributed to its role as an inhibitor of the ALK5 receptor (activin-like kinase 5), which is implicated in various pathological processes, including fibrosis and tumor progression. Inhibition of ALK5 can lead to reduced cellular proliferation and survival in cancer cells.
Antitumor Activity
Recent studies have demonstrated that compound 1 exhibits significant antitumor properties. For instance, a study reported that derivatives of this compound inhibited ALK5 autophosphorylation with an IC50 value as low as 25 nM, showcasing its potent inhibitory effects on cell proliferation in NIH3T3 cells (IC50 = 74.6 nM) . Furthermore, oral administration of these compounds at a dosage of 30 mg/kg resulted in notable tumor growth inhibition in xenograft models without observable toxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has revealed critical insights into the functional groups that enhance biological activity. The presence of the tetrahydro-pyran moiety appears to be essential for maintaining the compound's efficacy against ALK5. Modifications to this core structure can significantly influence both potency and selectivity .
Case Study 1: Inhibition of ALK5 in Cancer Models
In a controlled experiment, researchers synthesized a series of pyrazole derivatives, including compound 1, and evaluated their effects on cancer cell lines. The results indicated that compounds with higher lipophilicity and optimal hydrogen bonding capabilities exhibited enhanced inhibitory effects on ALK5, correlating with improved antitumor activity .
Case Study 2: Pharmacokinetics and Toxicity Profile
Another study focused on the pharmacokinetics of compound 1, revealing a favorable profile with good absorption and distribution characteristics. The compound was shown to have a half-life conducive for therapeutic applications while minimizing systemic toxicity . This is particularly relevant for developing oral formulations for cancer therapy.
Summary of Biological Activities
| Activity | IC50 Value | Remarks |
|---|---|---|
| ALK5 Inhibition | 25 nM | Potent inhibitor; significant in cancer treatment |
| NIH3T3 Cell Proliferation | 74.6 nM | Effective against fibroblast proliferation |
| Tumor Growth Inhibition | N/A | Significant reduction in xenograft models |
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) improve regioselectivity during iodination steps .
- Catalytic Systems : Use of Pd catalysts (e.g., Pd(PPh₃)₄) enhances coupling efficiency for introducing the tetrahydro-2H-pyran-4-yl group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) favor cyclization reactions, while THF improves solubility of intermediates .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Iodination/Coupling | 65–75 | Pd(PPh₃)₄, DMF, 80°C | |
| Cyclocondensation | 50–60 | Hydrazine, AcOH reflux |
Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substitution patterns (e.g., integration ratios for the tetrahydro-2H-pyran-4-yl group) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]+ ion at m/z 253.12) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities and confirms crystal packing, critical for polymorphism studies .
How should this compound be stored to ensure stability, and what factors influence its degradation?
Basic Research Question
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation and hydrolysis of the ester group .
- Degradation Factors :
- Moisture : Hydrolysis of the methyl ester to carboxylic acid under humid conditions.
- Light : UV exposure may degrade the pyrazole ring or tetrahydro-2H-pyran moiety.
- pH : Instability in strongly acidic/basic conditions (pH < 3 or >10).
How can the crystalline form of this compound be determined, and what impact does polymorphism have on its physicochemical properties?
Advanced Research Question
Methodological Answer:
- Crystallization Methods : Slow evaporation from ethanol/water mixtures (7:3 v/v) yields single crystals suitable for XRD . Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., endothermic peaks at 150–155°C) .
- Impact of Polymorphism :
What strategies are employed to analyze structure-activity relationships (SAR) when this compound is used as a pharmacophore?
Advanced Research Question
Methodological Answer:
- Bioisosteric Replacement : Substitute the tetrahydro-2H-pyran-4-yl group with cyclohexyl or piperidine rings to assess steric/electronic effects on target binding .
- Functional Group Modifications :
- Amino Group : Acetylation or alkylation to evaluate hydrogen-bonding contributions.
- Ester Hydrolysis : Convert to carboxylic acid to study ionic interactions .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like kinases or GPCRs .
Q. Table 2: SAR Analysis of Key Derivatives
| Derivative | Biological Activity (IC₅₀) | Key Modification |
|---|---|---|
| Parent Compound | 10 µM (Kinase X) | – |
| Cyclohexyl Analog | 25 µM | Reduced steric bulk |
| Carboxylic Acid Deriv. | >100 µM | Loss of lipophilic anchor |
What role does the tetrahydro-2H-pyran-4-yl group play in the compound's interaction with biological targets?
Advanced Research Question
Methodological Answer:
- Steric Effects : The tetrahedral geometry of the tetrahydro-2H-pyran-4-yl group fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding domains of kinases) .
- Hydrogen Bonding : The oxygen atom in the pyran ring participates in H-bonding with residues like Asp86 in TNF-α inhibitors .
- Metabolic Stability : The saturated ring reduces oxidative metabolism compared to aromatic substituents, enhancing plasma half-life .
How can computational methods aid in predicting the reactivity or bioactivity of derivatives of this compound?
Advanced Research Question
Methodological Answer:
- Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites for functionalization (e.g., Fukui indices highlight C5 of the pyrazole) .
- Pharmacophore Modeling : Ligand-based models identify essential features (e.g., amino group, pyran oxygen) for target engagement .
- ADMET Prediction : Tools like SwissADME estimate logP (2.1), solubility (-3.2 logS), and CYP450 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
